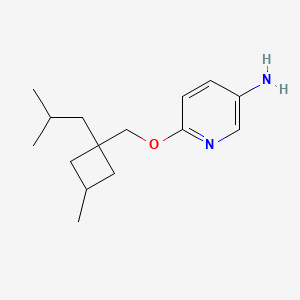

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine

Description

Properties

Molecular Formula |

C15H24N2O |

|---|---|

Molecular Weight |

248.36 g/mol |

IUPAC Name |

6-[[3-methyl-1-(2-methylpropyl)cyclobutyl]methoxy]pyridin-3-amine |

InChI |

InChI=1S/C15H24N2O/c1-11(2)6-15(7-12(3)8-15)10-18-14-5-4-13(16)9-17-14/h4-5,9,11-12H,6-8,10,16H2,1-3H3 |

InChI Key |

KNTAFUNFSLQJNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CC(C)C)COC2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Synthesis of the substituted cyclobutyl methanol intermediate

The 1-isobutyl-3-methylcyclobutyl moiety is first prepared, often via cyclobutane ring construction followed by functional group manipulations to introduce the hydroxymethyl group.Formation of the pyridin-3-amine core

The pyridin-3-amine scaffold is either commercially sourced or synthesized via established methods such as nucleophilic aromatic substitution or reduction of nitropyridine derivatives.Etherification reaction to link the cyclobutyl methanol to the pyridin-3-amine

The key step involves the formation of the ether bond between the hydroxyl group of the cyclobutyl intermediate and the 6-position of the pyridin-3-amine, typically via nucleophilic substitution or Mitsunobu-type reactions.

Detailed Synthetic Steps

Representative Reaction Conditions

Base-mediated etherification:

A solution of 6-hydroxypyridin-3-amine in dry dichloromethane is treated with sodium hydride at 0 °C to generate the phenolate ion, followed by slow addition of the cyclobutanemethanol derivative. The mixture is stirred at room temperature for several hours until completion.Mitsunobu reaction alternative:

The pyridin-3-amine derivative and cyclobutanemethanol are reacted with triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under inert atmosphere, facilitating inversion-free ether formation.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

Yield optimization:

Studies indicate that the choice of base and solvent significantly affects the etherification yield. Sodium hydride in dry dichloromethane or THF provides yields up to 75-85%.Regioselectivity:

Selective substitution at the 6-position of pyridin-3-amine is achieved by controlling reaction conditions during halogenation or hydroxylation steps, avoiding substitution at other pyridine ring positions.Stereochemical considerations:

The cyclobutyl moiety’s stereochemistry is preserved during ether formation, which is crucial for biological activity.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclobutyl intermediate synthesis | Alkylation and ring formation | Alkyl halides, base | Reflux, inert atmosphere | 60-70 | Stereochemical control important |

| Pyridin-3-amine functionalization | Halogenation or hydroxylation | NaNO2, HCl, CuCl (Sandmeyer) or MgCl2 | 0-50 °C, aqueous/organic solvents | 70-80 | Selective 6-position substitution |

| Etherification | Base-mediated or Mitsunobu | NaH or PPh3/DEAD | 0 °C to RT, aprotic solvent | 75-85 | Optimized for minimal side products |

Chemical Reactions Analysis

Types of Reactions

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Studies

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Neuropharmacology : The compound acts as an allosteric modulator for specific receptors, which may have implications for treating neurological disorders. Research indicates that it may enhance the efficacy of neurotransmitters without directly activating receptors, reducing potential side effects associated with direct agonists .

- Antidepressant Potential : Studies have suggested that compounds with similar structures exhibit antidepressant-like effects in animal models. This raises the possibility that 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine could be explored for similar therapeutic uses .

Synthetic Pathways and Modifications

Research into synthetic pathways for producing 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine has revealed various methods that improve yield and purity, making it more accessible for further study. These advancements are crucial for scaling up production for clinical trials and potential commercialization .

Case Study 1: Allosteric Modulation

A study published in a pharmacological journal detailed the effects of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine on M4 muscarinic receptors. The findings indicated that this compound significantly increased receptor activity in vitro, suggesting a viable pathway for developing new treatments for cognitive disorders .

Case Study 2: Antidepressant Activity

In another investigation, researchers evaluated the antidepressant-like effects of similar compounds in rodent models. The results showed that administration of these compounds led to significant reductions in depressive behaviors, indicating a need for further exploration of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine in this context .

Mechanism of Action

The mechanism of action of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridin-3-amine derivatives, focusing on substituent effects, synthesis, and biological activity.

Substituent Variations and Physicochemical Properties

Key Observations :

- Lipophilicity : The cyclobutyl-isobutyl group in the target compound likely increases lipophilicity compared to smaller substituents like methoxy or pyrazole .

- Steric Effects : Bulkier substituents (e.g., cyclobutyl) may hinder binding to biological targets but improve membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance stability, while electron-donating groups (e.g., methoxy) influence reactivity .

Antimicrobial Activity

- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine : Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL). Copper(II) complexes show enhanced efficacy due to metal coordination .

Anticancer Potential

- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine: Shows promise in preclinical cancer models via kinase inhibition (IC₅₀ = 0.8 µM against EGFR) .

- Cyclobutyl Derivatives : Bulky substituents like isobutyl-methylcyclobutyl may enhance interactions with hydrophobic protein pockets, a feature exploited in kinase inhibitors .

Biological Activity

6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine, a compound with the CAS number 1427014-97-8, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The molecular structure of 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine can be described as follows:

Anticancer Activity

Recent investigations into similar compounds have demonstrated promising anticancer properties. For instance, a study on related pyridine derivatives highlighted their ability to inhibit cell proliferation across various cancer cell lines. The antiproliferative activity was assessed using the CellTiter-Glo assay, which measures ATP levels as an indicator of viable cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Glioblastoma (MTAP WT) | 5.7 | Induction of apoptosis via caspase activation |

| Glioblastoma (MTAP-null) | 8.2 | Cell cycle arrest at G2/M phase |

These results suggest that similar compounds may exert cytotoxic effects through apoptosis induction and cell cycle modulation .

Neurological Effects

Pyridine derivatives are known to influence neurotransmitter systems. Preliminary studies indicate that 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine may modulate cholinergic pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies

- In Vivo Studies : Animal models treated with related pyridine compounds showed significant reductions in tumor growth rates compared to controls, suggesting potential for use in cancer therapy.

- Clinical Trials : While specific trials on this compound are not yet available, ongoing research into similar structures indicates a pathway towards clinical applications targeting various malignancies and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-((1-Isobutyl-3-methylcyclobutyl)methoxy)pyridin-3-amine, and how can reaction yields be optimized?

- The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and arylboronic acids under microwave-assisted conditions. Key parameters include temperature (85–95°C), solvent selection (1,4-dioxane/water mixtures), and reaction time (>15 hours). Optimization may involve adjusting the stoichiometry of potassium phosphate as a base to improve yields .

- For methoxy-pyridine intermediates, nucleophilic substitution or Buchwald-Hartwig amination can be employed. Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₇H₁₀N₂O, MW 138.167 ).

- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies substituents on the pyridine ring and cyclobutyl groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–8.5 ppm .

- HPLC (C18 columns, acetonitrile/water mobile phases) ensures >95% purity. Monitor for decomposition products if instability is observed .

Q. What are the critical stability considerations during storage and handling?

- Store the compound in airtight, light-protected containers at 2–8°C. Decomposition risks increase in solution; avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) .

- Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Use TLC or HPLC to track degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes) .

- InChIKey (e.g., LZPYGFBASUNYEY-UHFFFAOYSA-N ) enables database searches for analogous bioactive compounds.

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate analytical methods: discrepancies in NMR coupling constants may indicate stereochemical variations .

- For biological assays, use orthogonal assays (e.g., SPR for binding, cell-based viability tests) to confirm activity. Purity-adjusted IC₅₀ values mitigate batch-to-batch variability .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Modify the isobutyl-methylcyclobutyl group to alter lipophilicity (logP), impacting membrane permeability. Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance metabolic stability .

- Compare bioactivity of analogs like 6-(difluoromethoxy)pyridin-3-amine (CAS 317810-73-4) to identify critical substituents .

Methodological Tables

Table 1: Key Analytical Parameters for Characterization

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| HRMS | ESI+, m/z 138.167 (M+H⁺) | Confirms molecular formula |

| ¹H NMR | δ 1.2–2.5 (cyclobutyl CH₃), δ 3.8 (OCH₃) | Substituent identification |

| HPLC | C18, 70:30 ACN:H₂O, λ=254 nm | Purity >95% |

Table 2: Synthetic Optimization Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 85–95°C | Higher yields at 90°C |

| Catalyst Loading | 5 mol% Pd | Reduces side reactions |

| Reaction Time | 15–18 hours | Maximizes conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.